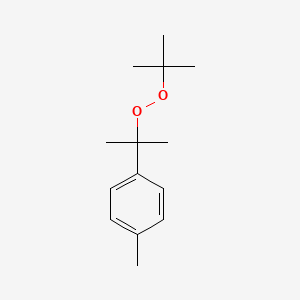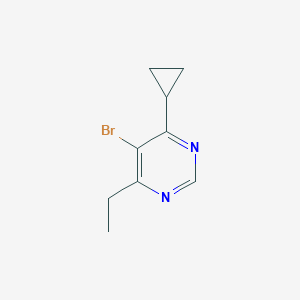![molecular formula C10H10FN3O B13977571 1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol](/img/structure/B13977571.png)
1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles. These compounds are characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The addition of a fluorine atom and an ethanol group to the phenyl ring enhances the compound’s chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol typically involves the reaction of 2-(triazol-2-yl)phenylamine with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the synthesis of the triazole ring, followed by the introduction of the fluorine atom and the ethanol group. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorine atom enhances the compound’s binding affinity and stability, while the ethanol group may influence its solubility and bioavailability.
Comparación Con Compuestos Similares
1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol can be compared with other similar compounds, such as:
1-[5-Chloro-2-(triazol-2-yl)phenyl]ethanol: Similar structure but with a chlorine atom instead of fluorine.
1-[5-Bromo-2-(triazol-2-yl)phenyl]ethanol: Contains a bromine atom instead of fluorine.
1-[5-Iodo-2-(triazol-2-yl)phenyl]ethanol: Features an iodine atom in place of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated counterparts.
Propiedades
Fórmula molecular |
C10H10FN3O |
|---|---|
Peso molecular |
207.20 g/mol |
Nombre IUPAC |
1-[5-fluoro-2-(triazol-2-yl)phenyl]ethanol |
InChI |
InChI=1S/C10H10FN3O/c1-7(15)9-6-8(11)2-3-10(9)14-12-4-5-13-14/h2-7,15H,1H3 |
Clave InChI |
KAONHJHECZKGCC-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1)F)N2N=CC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Indole-7-carbonitrile, 5-[(2S)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-](/img/structure/B13977502.png)

![4-[Ethenyl(dimethyl)silyl]benzoic acid](/img/structure/B13977516.png)


![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13977546.png)
![N-hydroxy-4-[[4-[(2-methylquinolin-4-yl)methoxy]benzoyl]amino]oxane-3-carboxamide](/img/structure/B13977547.png)




